molecular formula C13H9N5OS B2494407 [(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile CAS No. 1223803-04-0

[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile

Cat. No.: B2494407
CAS No.: 1223803-04-0
M. Wt: 283.31
InChI Key: MVHMQHZUIWQZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile is a synthetic chemical compound designed for research applications. This molecule is built on the [1,2,4]triazolo[4,3-a]pyrazine scaffold, a fused bicyclic heteroaromatic system known for its significant potential in medicinal chemistry and drug discovery. The structure incorporates a thioacetonitrile group at the 3-position, which can serve as a versatile handle for further chemical modification, and a phenyl ring at the 7-position. The [1,2,4]triazolo[4,3-a]pyrazine core is a pharmaceutically relevant scaffold. Recent scientific literature has demonstrated that derivatives of this heterocyclic system exhibit a range of biological activities, functioning as modulators of key therapeutic targets. For instance, some substituted [1,2,4]triazolo[4,3-a]pyrazines have been identified as potent and selective allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5) . The mGlu5 receptor is a major target for investigating new treatments for neurological and psychiatric disorders, including cognitive dysfunction associated with schizophrenia, Alzheimer's disease, and Fragile X syndrome . Furthermore, other research has shown that novel [1,2,4]triazolo[4,3-a]pyrazine derivatives can act as multi-target inhibitors, demonstrating excellent inhibitory activity against kinases such as c-Met and VEGFR-2 . These kinases are critically involved in cancer proliferation and angiogenesis, making their inhibitors promising candidates for anticancer drug development. The inhibitory action on these pathways can induce cell cycle arrest and promote apoptosis in cancer cell lines . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, utilizing personal protective equipment and adhering to standard laboratory safety protocols.

Properties

IUPAC Name

2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5OS/c14-6-9-20-13-16-15-11-12(19)17(7-8-18(11)13)10-4-2-1-3-5-10/h1-5,7-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHMQHZUIWQZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC#N)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst . This reaction leads to the formation of the triazole ring, which is then fused with the pyrazine ring to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles such as amines or alcohols.

    Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of [(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of triazolo[4,3-a]pyrazine derivatives, which vary in substituents, side chains, and core heterocyclic systems. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues with Modified Aryl Groups

Example 1 : {[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile

  • Modification : Replaces the phenyl group at position 7 with a 3-methoxyphenyl substituent.
  • Impact : The electron-donating methoxy group enhances solubility and may alter binding affinity to targets like purine receptors .

Example 2 : 4-[7-(3-Fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide

  • Modification : Features a 3-fluorophenyl group at position 7 and a butanamide side chain.
  • Impact : Fluorine’s electronegativity improves metabolic stability and bioavailability (MolWeight: 449.48 g/mol) .

Derivatives with Carboxylic Acid or Amide Side Chains

Example 3 : ω-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic Acids

  • Structure: Propanoic or butanoic acid chains instead of thioacetonitrile.
  • Synthesis : Derived from succinic or glutaric anhydrides (yield: 51–65%) .
  • Bioactivity : Demonstrated cerebroprotective and cardioprotective effects due to enhanced polarity and hydrogen-bonding capacity .

Example 4 : ω-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxamides

  • Structure : Amide derivatives of the above carboxylic acids.
  • Synthesis : Activated via carbonyldiimidazole, yielding 50–92% amides .

Core Heterocycle Variations

Example 5: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Structure : Imidazo[1,2-a]pyridine core instead of triazolo[4,3-a]pyrazine.
  • Properties : Higher molecular weight (e.g., 551.5 g/mol) and distinct melting point (243–245°C) due to fused imidazole and pyridine rings .

Example 6 : [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitriles

  • Structure : Triazolo-pyridine core with benzothiazole substituents.
  • Synthesis : Base-promoted Michael addition of acetonitrile (ultrasonic-assisted) .
  • Bioactivity : Enhanced π-π stacking interactions due to aromatic substituents, favoring enzyme inhibition .

Key Data Tables

Table 1: Comparative Analysis of Selected Compounds

Compound Name Core Structure Substituents (Position 7) Side Chain Molecular Weight (g/mol) Key Bioactivity
[(8-Oxo-7-phenyl-7,8-dihydrotriazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile Triazolo[4,3-a]pyrazine Phenyl Thioacetonitrile ~350 (estimated) Cytotoxicity, Membrane stabilization
{[7-(3-Methoxyphenyl)-8-oxo...]thio}acetonitrile Triazolo[4,3-a]pyrazine 3-Methoxyphenyl Thioacetonitrile ~380 (estimated) Improved solubility
ω-(7-Phenyl-8-oxo...)propanoic acid Triazolo[4,3-a]pyrazine Phenyl Propanoic acid ~320 (estimated) Cerebroprotection
4-[7-(3-Fluorophenyl)-8-oxo...]butanamide Triazolo[4,3-a]pyrazine 3-Fluorophenyl Butanamide 449.48 Metabolic stability
Diethyl 8-cyano-7-(4-nitrophenyl)...imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 4-Nitrophenyl Dicarboxylate + nitrile 551.5 Not reported

Research Findings and Implications

  • Bioactivity : The thioacetonitrile group in the target compound confers moderate lipophilicity, balancing membrane permeability and solubility. This contrasts with carboxylic acid derivatives, which exhibit higher polarity and reduced cellular uptake .
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine) at position 7 enhance metabolic stability, while methoxy groups improve solubility but may reduce receptor binding specificity .
  • Core Heterocycle : Triazolo[4,3-a]pyrazines generally show broader bioactivity than imidazo[1,2-a]pyridines, likely due to the pyrazine ring’s electronic compatibility with purine-based targets .

Biological Activity

Overview

The compound [(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound includes a triazole ring fused with a pyrazine ring, which contributes to its intriguing biological properties.

The specific biochemical properties of this compound are not extensively documented. However, related compounds within the triazolopyrazine class have demonstrated interactions with various enzymes and proteins. For instance, some derivatives have shown cytotoxic activities against different cancer cell lines, indicating potential anti-cancer properties .

Molecular Mechanism

The molecular mechanism of action for this compound remains largely unexplored. However, similar compounds have been shown to exert their effects through various pathways including enzyme inhibition and modulation of gene expression. For instance, some derivatives have been identified as c-Met kinase inhibitors, which play a crucial role in cancer progression and metastasis . This highlights a potential avenue for investigating the molecular interactions of this compound.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other similar compounds:

Compound NameStructureBiological Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazinesStructureAntimicrobial and anticancer
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazinesStructureCytotoxic against various cell lines
Benzo[d][1,2,3]triazol derivativesStructureAntimicrobial and anticancer activities

Case Studies and Research Findings

Recent studies have explored the anti-tumor activity of various triazolo-pyrazine derivatives. For instance:

  • Study on c-Met Kinase Inhibition : A study identified a derivative with significant c-Met kinase inhibition (IC50 = 48 nM) and anti-tumor activity against A549 and MCF-7 cancer cell lines with IC50 values ranging from 0.15 μM to 0.83 μM. This indicates that modifications in the structure can enhance biological efficacy significantly .
  • Cytotoxicity Assays : Another study demonstrated that certain triazolo-pyrazine compounds induced apoptosis in cancer cells through mitochondrial pathways and caspase activation. This suggests that similar mechanisms could be investigated for this compound to elucidate its potential therapeutic roles.

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